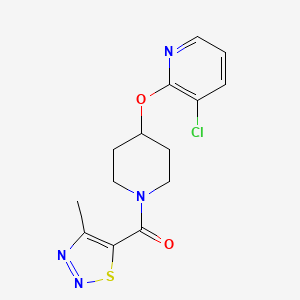

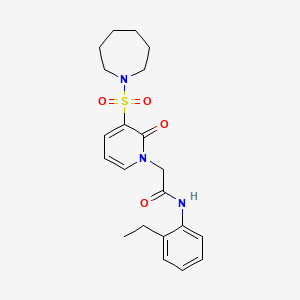

![molecular formula C12H15N5O3S2 B2953303 4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide CAS No. 1325305-20-1](/img/structure/B2953303.png)

4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide, also known as Thiosemicarbazide, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white or yellowish powder that is soluble in water and ethanol. Thiosemicarbazide is a versatile molecule that can be used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research on compounds structurally similar to 4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide has focused on their synthesis, characterization, and potential biological applications. For instance, studies have shown the synthesis of various sulfonamide derivatives with potential antitubercular, anticancer, and antihypertensive activities. These compounds are synthesized through reactions involving hydrazinolysis, cyclization, and interactions with different chemical moieties to explore their biological efficacy against diseases like tuberculosis, various cancer cell lines, and hypertension.

- Purushotham and Poojary (2018) demonstrated the synthesis of sulfonamide derivatives and explored their potential as antitubercular agents by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting a plausible inhibitory action (Purushotham & Poojary, 2018).

- Gul et al. (2016) synthesized a series of sulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, finding that certain derivatives showed interesting cytotoxic activities, highlighting their potential for further anti-tumor activity studies (Gul et al., 2016).

Chemical and Structural Analysis

The structural analysis and chemical characterization of sulfonamide derivatives provide insights into their potential mechanisms of action and interaction with biological targets. Studies involving crystal structure analysis, Hirshfeld surface analysis, and computational studies contribute to understanding the molecular basis of their activity.

- Purandara et al. (2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, revealing similarities in molecular conformations and hydrogen-bonding patterns across different derivatives, which could inform their biological interactions (Purandara et al., 2018).

Anticancer and Antiviral Activities

The exploration of sulfonamide derivatives for anticancer and antiviral activities is a significant area of research. These studies aim to identify compounds with potent activity against various cancer cell lines and viruses, contributing to the development of new therapeutic agents.

- Aly (2009) explored the synthesis of novel pyrazole and thienopyrimidine derivatives starting from a thiosemicarbazide derivative, with some compounds exhibiting remarkable antitumor activity against breast human cells, suggesting their potential as anticancer agents (Aly, 2009).

Propiedades

IUPAC Name |

N-[2-(hydrazinecarbonyl)thiophen-3-yl]-4-hydrazinyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3S2/c1-17(10-6-7-21-11(10)12(18)16-14)22(19,20)9-4-2-8(15-13)3-5-9/h2-7,15H,13-14H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGRPDMUNIYGSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

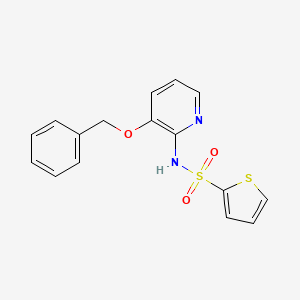

![2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2953220.png)

![Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2953223.png)

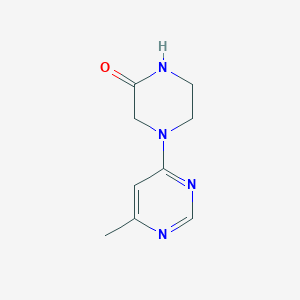

![1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one](/img/structure/B2953229.png)

![1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2953235.png)

![N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953238.png)

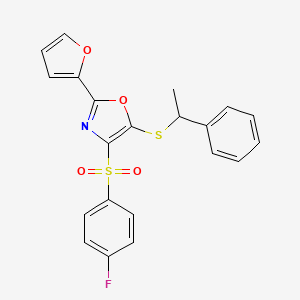

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide](/img/structure/B2953242.png)